molecular formula C20H21Cl2FN2O3S B298622 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide

Katalognummer B298622
Molekulargewicht: 459.4 g/mol
InChI-Schlüssel: ADRFUYSBZPKOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide, also known as CFTR(inh)-172, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a key role in the regulation of chloride ion transport in cells. In

Wirkmechanismus

The mechanism of action of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 involves the inhibition of the 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide protein, which is responsible for the transport of chloride ions across cell membranes. 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 binds to a specific site on the 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide protein, preventing its activation and subsequent chloride ion transport. This results in decreased fluid secretion in cells and tissues.
Biochemical and Physiological Effects:
2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has been shown to have significant biochemical and physiological effects on cells and tissues. In cystic fibrosis, 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has been shown to reduce the activity of the mutant 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide protein, resulting in improved chloride ion transport and reduced mucus production. 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has also been shown to have potential applications in the treatment of secretory diarrhea, where it reduces fluid secretion in the intestines. However, 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has also been shown to have some negative effects on ion transport in other tissues, such as the pancreas.

Vorteile Und Einschränkungen Für Laborexperimente

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has several advantages for lab experiments, including its ability to selectively inhibit the 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide protein, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 also has some limitations, including its potential negative effects on ion transport in other tissues and its limited bioavailability.

Zukünftige Richtungen

There are several future directions for research on 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172. One area of focus is the development of more potent and selective inhibitors of the 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide protein, which could have improved therapeutic applications in cystic fibrosis and other diseases. Another area of focus is the investigation of the potential negative effects of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 on ion transport in other tissues, which could lead to the development of new therapies for these conditions. Additionally, further research is needed to explore the potential applications of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 in other diseases, such as polycystic kidney disease.

Synthesemethoden

The synthesis of 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 involves several steps, including the reaction of 2,3-dichlorobenzoyl chloride with cyclohexylamine to form 2-cyclohexylamino-2,3-dichlorobenzamide. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to form 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has been shown to be effective in reducing the activity of the mutant 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide protein, which is responsible for the disease. 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide(inh)-172 has also been shown to have potential applications in the treatment of secretory diarrhea, a condition characterized by excessive fluid secretion in the intestines.

Eigenschaften

Produktname

2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide

Molekularformel

C20H21Cl2FN2O3S

Molekulargewicht

459.4 g/mol

IUPAC-Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C20H21Cl2FN2O3S/c21-17-7-4-8-18(20(17)22)24-19(26)13-25(15-5-2-1-3-6-15)29(27,28)16-11-9-14(23)10-12-16/h4,7-12,15H,1-3,5-6,13H2,(H,24,26)

InChI-Schlüssel

ADRFUYSBZPKOOL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.